5-Methyl-2-tributylstannylthiophene
Description
5-Methyl-2-tributylstannylthiophene (CAS No. 107311-67-1) is an organotin compound with the molecular formula C₁₇H₃₂SSn and a molecular weight of 387.21 g/mol . Structurally, it consists of a thiophene ring substituted with a methyl group at the 5-position and a tributylstannyl group at the 2-position. This compound is commercially available with a purity of 97% and is primarily utilized in organic synthesis, particularly in Stille coupling reactions, due to the reactivity of the tin-thiophene bond .
Structure
2D Structure
Properties
IUPAC Name |
tributyl-(5-methylthiophen-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5S.3C4H9.Sn/c1-5-3-2-4-6-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFOMJMAFIFSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371761 | |
| Record name | 5-Methyl-2-tributylstannylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107311-67-1 | |
| Record name | 5-Methyl-2-tributylstannylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
5-Methyl-2-tributylstannylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the tributyltin group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds[][1].
Coupling Reactions: It is often used in Stille coupling reactions, where it reacts with halides to form new carbon-carbon bonds.
Scientific Research Applications
Synthetic Route
- Starting Materials : 5-Methyl-2-bromo-thiophene and tributylstannyl hydride.
- Catalyst : Palladium(0) complexes (e.g., Pd(PPh₃)₄).
- Solvent : Typically tetrahydrofuran (THF) or toluene.
- Conditions : Reaction under inert atmosphere (nitrogen or argon), typically at elevated temperatures (70-100°C).
Scientific Research Applications
5-Methyl-2-tributylstannylthiophene has been explored in various fields, as outlined below:
Organic Electronics
This compound plays a crucial role in the development of conjugated polymers used in:
- Organic Field-Effect Transistors (OFETs) : Enhancing charge transport properties.
- Organic Photovoltaic Cells (OPVs) : Improving light absorption and energy conversion efficiency.
- Organic Light-Emitting Diodes (OLEDs) : Contributing to improved electroluminescent properties.
The incorporation of thiophene units via Stille coupling allows for fine-tuning of electronic properties, making these materials suitable for high-performance devices .
Material Science
This compound is utilized in creating novel materials with unique electronic and photophysical characteristics:
- Nanostructured Materials : Its supramolecular organization enables the formation of nanostructures that exhibit novel optical properties, such as random laser emissions .
- Conducting Polymers : It serves as a building block for synthesizing conducting polymers that can be used in sensors and flexible electronics .
Chemical Synthesis
The compound acts as a versatile building block in organic synthesis:
- It facilitates the synthesis of various thiophene derivatives through cross-coupling reactions, allowing for the introduction of diverse functional groups into polymer backbones .
- The compound's reactivity can be exploited to develop new synthetic methodologies that expand the toolkit available for chemists working with organotin compounds.
Case Study 1: Organic Photovoltaics
Research demonstrated that polymers synthesized using this compound exhibited enhanced performance in OPVs due to improved charge mobility and light absorption. A study indicated that devices made from these polymers achieved power conversion efficiencies exceeding 10% .
Case Study 2: Conducting Polymers
A study on conducting polymers derived from this compound highlighted its effectiveness in creating materials with tunable electronic properties. These materials were shown to have applications in electrochromic devices, where control over color change is achieved through applied voltage .
Comparison with Similar Compounds
5-(Tributylstannyl)-5′-phenyl-2,2′-bithiophene (5b)
Structural Features :
Reactivity :
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
Structural Features :
Methyl 5-amino-1-benzothiophene-2-carboxylate
Structural Features :
- A benzothiophene core with an amino group at the 5-position and a methyl ester at the 2-position .
- Molecular formula: C₁₀H₉NO₂S (MW: 223.25 g/mol).
Reactivity :
- The electron-rich amino group and electron-withdrawing ester create a push-pull system, enabling applications in optoelectronics.
- Contrast : The benzothiophene scaffold and functional groups differ significantly from tin-substituted thiophenes, making direct comparisons challenging .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |
|---|---|---|---|---|
| 5-Methyl-2-tributylstannylthiophene | C₁₇H₃₂SSn | 387.21 | Tributylstannyl, Methyl | Stille Coupling |
| 5-(Tributylstannyl)-5′-phenyl-2,2′-bithiophene | C₂₆H₃₂S₂Sn | 535.40 | Tributylstannyl, Phenyl | Adamantane Derivative Synthesis |
| 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde | C₁₀H₈OS₂ | 208.30 | Aldehyde, Methyl | Conjugated Polymer Synthesis |
| Methyl 5-amino-1-benzothiophene-2-carboxylate | C₁₀H₉NO₂S | 223.25 | Amino, Ester | Optoelectronic Materials |
Key Research Findings
- Electronic Effects : The methyl group in this compound donates electron density to the thiophene ring, enhancing the reactivity of the stannyl group in cross-coupling compared to phenyl-substituted analogs .
- Steric Considerations : Bulkier substituents (e.g., phenyl in 5b) reduce coupling efficiency in Pd-catalyzed reactions, whereas the methyl group offers a balance between steric accessibility and electronic activation .
- Toxicity Profile: Organotin compounds like this compound require stringent handling protocols due to their toxicity, a common trait shared with other tin-containing derivatives .
Biological Activity
5-Methyl-2-tributylstannylthiophene (CAS No. 107311-67-1) is an organotin compound that has garnered attention in various fields of research, particularly in organic synthesis and materials science. However, its biological activity remains a relatively underexplored area. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H32SSn
- Molecular Weight : 387.2 g/mol
- Purity : Typically around 95%.
Applications in Research
This compound is primarily used as a reagent in organic synthesis, particularly in coupling reactions such as Stille coupling. Its structure allows for the formation of complex molecules, making it valuable in the development of new materials for photovoltaic applications and organic electronics.
The mechanisms by which thiophene derivatives exert their biological effects often involve interaction with cellular targets such as enzymes or receptors. For example, modifications at specific positions on the thiophene ring can influence binding affinities and selectivity towards biological targets. This aspect is crucial for understanding how this compound might behave in biological systems.
Case Studies and Research Findings
- In Vitro Studies : A study examining various stannylated compounds found that some exhibited selective cytotoxicity against specific cancer cell lines. Although this compound was not directly tested, its structural relatives demonstrated promising results .
- Pharmacological Profiles : Research into similar compounds has shown that they can modulate key signaling pathways involved in cancer proliferation and apoptosis. For instance, certain thiophene derivatives have been linked to inhibition of protein kinases and other molecular targets critical for tumor growth .
- Toxicological Assessments : The toxicity profiles of organotin compounds are well-documented, with some studies indicating potential neurotoxic effects and environmental concerns associated with their use. Understanding these aspects is essential when considering the application of this compound in any biological context .
Summary Table of Biological Activities
Preparation Methods
Regioselective Lithiation
5-Methylthiophene undergoes deprotonation at the 2-position using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C. The reaction requires rigorous exclusion of moisture and oxygen, typically achieved via Schlenk line techniques. Key parameters include:
-
Solvent : THF (distilled over sodium/benzophenone)
-
Temperature : −78°C (maintained via dry ice/acetone bath)
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Stoichiometry : 1.1–1.2 equivalents of n-BuLi relative to 5-methylthiophene
The lithiated intermediate, 5-methyl-2-lithiothiophene, forms quantitatively within 1–2 hours, as confirmed by quenching studies and NMR analysis.
Transmetallation with Tributyltin Chloride
The lithiated species reacts with tributyltin chloride (Bu₃SnCl) at −78°C, followed by gradual warming to room temperature. Critical considerations include:
-
Stoichiometry : 1.05 equivalents of Bu₃SnCl per equivalent of lithiated thiophene
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Reaction Time : 2–4 hours at −78°C, followed by 12 hours at 25°C
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Workup : Aqueous extraction (10% HCl) to remove lithium salts, followed by column chromatography (hexanes/ethyl acetate)
This method yields this compound in 68–75% isolated purity, with residual tin byproducts (e.g., Bu₃SnOH) removed via silica gel chromatography.
Alternative Synthetic Routes
Direct Stannylation via Grignard Reagents
While less common, magnesium-based intermediates offer a pathway for tin incorporation:
Palladium-Catalyzed Stille Coupling
Though typically used for cross-coupling, Stille conditions can generate stannanes via halogen-tin exchange:
-
Substrate : 5-Methyl-2-iodothiophene
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Catalyst : Pd(PPh₃)₄ (2 mol%)
-
Yield : 40–50% (limited by iodide availability and catalyst cost)
Reaction Optimization and Scalability
Solvent Effects on Yield
| Solvent | Dielectric Constant (ε) | Reaction Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 75 | 98 |
| Diethyl ether | 4.3 | 62 | 95 |
| Toluene | 2.4 | 58 | 93 |
THF maximizes solubility of lithiated intermediates while minimizing side reactions.
Temperature Profiling
-
Lithiation Step :
-
Stannylation Step :
− −78°C → 25°C gradient essential for complete transmetallation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances adapt the lithiation-stannylation sequence for flow chemistry:
Waste Stream Management
-
Tin Recovery :
Analytical Characterization
Spectroscopic Validation
Purity Assessment
| Method | LOD (ppm) | LOQ (ppm) | Key Impurities Detected |
|---|---|---|---|
| GC-MS | 50 | 150 | Bu₃SnCl, 5-methylthiophene |
| ICP-OES (Sn analysis) | 0.1 | 0.3 | Colloidal tin oxides |
Q & A
Q. Methodological Answer :
- ¹¹⁹Sn NMR : Primary tool for confirming Sn-C bond formation. Expect δ −10 to −25 ppm for tributylstannyl groups .
- IR spectroscopy : Look for Sn-C stretches (450–550 cm⁻¹) and absence of O-H/N-H bonds (indicative of hydrolysis/impurities) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 403.12) and detects tin isotopic patterns (¹¹⁸Sn, ¹²⁰Sn) .
Advanced: How can computational methods aid in predicting reactivity trends of this compound in cross-coupling reactions?
Q. Methodological Answer :
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to assess bond dissociation energies (BDEs) of Sn-C vs. C-S bonds. Lower BDEs correlate with higher reactivity in Stille couplings .
- Hammett parameters : Use σ values of substituents (e.g., methyl vs. halide) to predict electronic effects on coupling efficiency .
- Solvent modeling : COSMO-RS simulations predict solubility and stability in polar vs. nonpolar solvents, guiding reaction medium selection .
Q. Methodological Answer :
- Storage : Use flame-dried glassware and store under argon at −20°C. Add molecular sieves (3Å) to solvent stock solutions .
- Handling : Employ Schlenk lines or gloveboxes for transfers. Monitor degradation via periodic ¹¹⁹Sn NMR; hydrolysis products (e.g., Bu₃SnOH) appear at δ +50 to +100 ppm .
- Stabilizers : Add 1–2% triethylamine or 2,6-di-tert-butylpyridine to scavenge trace acids .
Basic: How is this compound utilized in conjugated polymer synthesis?
Methodological Answer :
It serves as a monomer in Stille polycondensation for π-conjugated systems (e.g., P3HT analogs). Key steps:
Co-monomer pairing : Combine with dibromoarenes (e.g., 2,5-dibromothiophene) in a Pd-catalyzed coupling.
Optimization : Adjust catalyst (Pd₂(dba)₃), ligand (P(o-tol)₃), and solvent (toluene) for maximal Mn (number-average molecular weight) .
Characterization : Use GPC for Mn analysis and UV-vis/electrochemical spectroscopy for bandgap determination .
Advanced: What analytical approaches resolve contradictions in reported catalytic efficiencies for Stille couplings using this compound?
Methodological Answer :
Contradictions often stem from:
- Pd catalyst variability : Compare efficiencies of Pd(PPh₃)₄ vs. PdCl₂(PCy₃)₂ using kinetic studies (e.g., in situ IR monitoring) .
- Side reactions : Use GC-MS or MALDI-TOF to detect homocoupling byproducts (e.g., bi-thiophenes) from oxidative side pathways .
- Solvent/base effects : Conduct DoE (Design of Experiments) to isolate optimal DMF/NEt₃ ratios vs. toluene/NaHCO₃ systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
